molecular formula C9H7N3O B14164085 (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide CAS No. 40749-36-8

(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide

Cat. No.: B14164085
CAS No.: 40749-36-8
M. Wt: 173.17 g/mol
InChI Key: OJUGYMUOPZHNKD-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is an organic compound characterized by its cyano and pyridine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide typically involves the reaction of 4-pyridinecarboxaldehyde with malononitrile in the presence of a base, followed by the addition of an amide source. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and conditions as described above. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial to maximize yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group is particularly useful in labeling studies .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities .

Industry: In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its reactive functional groups .

Mechanism of Action

The mechanism of action of (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: (Z)-2-cyano-3-pyridin-4-ylprop-2-enamide is unique due to its specific Z-configuration, which can influence its reactivity and interaction with biological targets. This stereochemistry can result in different biological activities and properties compared to its isomers .

Properties

CAS No.

40749-36-8

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

(Z)-2-cyano-3-pyridin-4-ylprop-2-enamide

InChI

InChI=1S/C9H7N3O/c10-6-8(9(11)13)5-7-1-3-12-4-2-7/h1-5H,(H2,11,13)/b8-5-

InChI Key

OJUGYMUOPZHNKD-YVMONPNESA-N

Isomeric SMILES

C1=CN=CC=C1/C=C(/C#N)\C(=O)N

Canonical SMILES

C1=CN=CC=C1C=C(C#N)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.